molecular formula C10H14O3 B14505683 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 62961-60-8

4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B14505683
CAS No.: 62961-60-8
M. Wt: 182.22 g/mol
InChI Key: YNYYAZHYOZKWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)bicyclo[222]oct-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. The resulting adduct is then subjected to hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to its combination of a hydroxymethyl group and a carboxylic acid group within a bicyclic structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

62961-60-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-6-10-3-1-7(2-4-10)8(5-10)9(12)13/h1,3,7-8,11H,2,4-6H2,(H,12,13)

InChI Key

YNYYAZHYOZKWDR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1C=C2)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.